N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide is a complex organic compound notable for its unique structural features, which include a furan ring, a benzoyl group, and a carboxamide linkage. This compound has garnered interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development and material sciences.
The compound's information is primarily sourced from chemical databases such as PubChem, which provides detailed data on its molecular structure and properties. The compound is identified by the CAS number 397278-49-8, which facilitates its tracking in chemical literature and research.
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide is classified as an organic compound with functional groups that include amides and aromatic systems. Its structural complexity positions it within the realm of pharmaceuticals and advanced materials.
The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the intermediate 2-benzoyl-4-methylphenyl isocyanate.
Technical Details:
The molecular structure of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide can be represented by its IUPAC name and InChI string:
IUPAC Name: N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
InChI: InChI=1S/C26H20N2O4/c1-17-13-14-22(20(16-17)24(29)18-8-3-2-4-9-18)27-25(30)19-10-5-6-11-21(19)28-26(31)23-12-7-15-32-23/h2-16H,1H3,(H,27,30)(H,28,31).
The compound features a molecular formula of C26H20N2O4 and a molecular weight of approximately 440.45 g/mol. The presence of multiple functional groups contributes to its reactivity and potential interactions in biological systems.
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide can undergo various chemical reactions typical for compounds containing furan and amide functionalities.
Technical Details:
The mechanism by which N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide exerts its biological effects largely depends on its specific applications.
In biological contexts, it may interact with various enzymes or receptors, modulating their activity. The structural components, particularly the benzoyl and furan moieties, are likely to play significant roles in binding to specific molecular targets, potentially influencing pathways involved in disease processes.
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide typically exhibits solid-state characteristics at room temperature. Its melting point and solubility parameters would need to be determined experimentally for precise applications.
This compound possesses various chemical properties attributed to its functional groups:
Relevant data regarding these properties can be found in specialized chemical databases or through experimental studies.
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide has several potential applications across various fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: